molecular formula C10H14N2O3S B2684596 2-(4-amino-2-methoxyphenyl)-1$l^{6},2-thiazolidine-1,1-dione CAS No. 927995-89-9

2-(4-amino-2-methoxyphenyl)-1$l^{6},2-thiazolidine-1,1-dione

Cat. No.: B2684596
CAS No.: 927995-89-9
M. Wt: 242.29
InChI Key: LACGDFRCZJEONC-UHFFFAOYSA-N
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Description

2-(4-amino-2-methoxyphenyl)-1$l^{6},2-thiazolidine-1,1-dione is a complex organic compound with a unique structure that includes an amino group, a methoxy group, and a thiazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-amino-2-methoxyphenyl)-1$l^{6},2-thiazolidine-1,1-dione typically involves the reaction of 4-amino-2-methoxyphenyl derivatives with thiazolidine-1,1-dione under specific conditions. Common reagents used in this synthesis include sodium borohydride and lithium aluminum hydride, which act as reducing agents . The reaction is usually carried out in an inert atmosphere to prevent oxidation and at controlled temperatures to ensure the stability of the product .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as catalytic hydrogenation or continuous flow synthesis. These methods allow for the efficient production of large quantities of the compound while maintaining high purity and yield .

Chemical Reactions Analysis

Types of Reactions

2-(4-amino-2-methoxyphenyl)-1$l^{6},2-thiazolidine-1,1-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include nitro derivatives, amines, and substituted phenyl derivatives. These products are often used as intermediates in the synthesis of more complex molecules .

Scientific Research Applications

2-(4-amino-2-methoxyphenyl)-1$l^{6},2-thiazolidine-1,1-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-amino-2-methoxyphenyl)-1$l^{6},2-thiazolidine-1,1-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(4-amino-2-methoxyphenyl)-1$l^{6},2-thiazolidine-1,1-dione include:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

4-(1,1-dioxo-1,2-thiazolidin-2-yl)-3-methoxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3S/c1-15-10-7-8(11)3-4-9(10)12-5-2-6-16(12,13)14/h3-4,7H,2,5-6,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LACGDFRCZJEONC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)N)N2CCCS2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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